1-(9H-Fluoren-9-yl)-piperidine-4-carboxylic acid
Description
1-(9H-Fluoren-9-yl)-piperidine-4-carboxylic acid is a chemical compound that combines the structural features of fluorene and piperidine Fluorene is known for its stability and luminescent properties, while piperidine is a six-membered ring containing nitrogen, commonly found in many pharmaceuticals and natural products
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(22)13-9-11-20(12-10-13)18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJLWYMSHQCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-yl)-piperidine-4-carboxylic acid typically involves the following steps:
Formation of Fluorene Derivatives: Fluorene derivatives can be synthesized via intramolecular Friedel-Crafts alkylation reactions.
Coupling with Piperidine: The fluorene derivative is then coupled with piperidine through various methods, such as using chloroacetyl chloride and aluminum chloride in dichloromethane at low temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-yl)-piperidine-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluorene or piperidine rings.
Substitution: Various substitution reactions can occur, particularly on the fluorene ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the fluorene ring.
Scientific Research Applications
1-(9H-Fluoren-9-yl)-piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-yl)-piperidine-4-carboxylic acid involves its interaction with various molecular targets. The fluorene moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: This compound is similar in structure but contains chlorine atoms, which can alter its reactivity and applications.
9-Fluorenylmethyl chloroformate: Used in peptide synthesis, this compound shares the fluorene moiety but has different functional groups.
Uniqueness
1-(9H-Fluoren-9-yl)-piperidine-4-carboxylic acid is unique due to the combination of the fluorene and piperidine moieties, which provide a balance of stability, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
